molecular formula C12H9ClN6O2S B1679320 RH01687

RH01687

Cat. No.: B1679320
M. Wt: 336.76 g/mol
InChI Key: BOVTVNWNYFQVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel Inhibitor of ER Stress-Induced Death of Primary Human β Cells
RH01687 is a potent β-cell protector. KM10103 exhibits β-cell-protective activities against ER stress. Endoplasmic reticulum (ER) stress plays an important role in the decline in pancreatic β cell function and mass observed in type 2 diabetes.

Mechanism of Action

RH01687, also known as Maybridge1_006604 or 3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine, is a compound with potential applications in the research of diabetes .

Target of Action

The primary target of this compound is the pancreatic β cells . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin, a hormone that allows cells to take in glucose and use it for energy .

Mode of Action

This compound exhibits β-cell-protective activities against endoplasmic reticulum (ER) stress . ER stress is a condition that occurs when the ER, a cellular organelle involved in protein synthesis and folding, becomes overwhelmed with misfolded proteins. This can lead to cell death, particularly in pancreatic β cells, which can contribute to the development of diabetes .

Biochemical Pathways

Its protective effect against er stress suggests that it may influence pathways related to protein synthesis and folding within the er .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The primary result of this compound’s action is the protection of pancreatic β cells against ER stress-induced cell death . This could potentially prevent or slow the progression of diabetes, a disease characterized by the loss of functional β cells .

Action Environment

Like all compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

Properties

IUPAC Name

3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN6O2S/c13-7-5-9(19(20)21)10(22-12-15-11(14)16-17-12)6-8(7)18-3-1-2-4-18/h1-6H,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVTVNWNYFQVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2Cl)[N+](=O)[O-])SC3=NNC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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